2-(4-Methoxyphenyl)malondialdehyde

Description

The exact mass of the compound 2-(4-Methoxyphenyl)malonaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

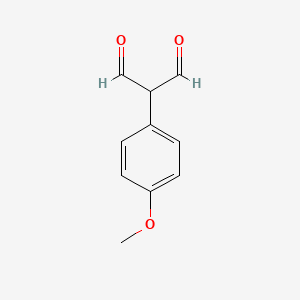

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)propanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-10-4-2-8(3-5-10)9(6-11)7-12/h2-7,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPCHOYAUFFORX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397289 | |

| Record name | 2-(4-Methoxyphenyl)malondialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65192-28-1 | |

| Record name | 2-(4-Methoxyphenyl)malondialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Methoxyphenyl)malondialdehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 2-(4-Methoxyphenyl)malondialdehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-Methoxyphenyl)malondialdehyde, a valuable intermediate in organic synthesis and drug discovery. This document details the synthetic pathway, experimental protocols, and key characterization data for this compound.

Compound Overview

This compound is a disubstituted malondialdehyde derivative featuring a p-methoxyphenyl group at the C2 position. Its bifunctional nature, possessing two aldehyde groups, makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.19 g/mol |

| Appearance | Off-white to yellow-beige powder |

| Melting Point | 145-148 °C |

| CAS Number | 65192-28-1 |

Synthesis Pathway

The primary synthetic route to this compound involves a two-step process. The first step is the preparation of the anilide of 4-methoxyphenylacetic acid. This is followed by a Vilsmeier-Haack formylation reaction, which introduces the two aldehyde functionalities.

Experimental Protocols

Synthesis of the Anilide of 4-Methoxyphenylacetic Acid

Materials:

-

4-Methoxyphenylacetic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Aniline

-

Anhydrous diethyl ether or dichloromethane (DCM)

-

Pyridine (optional, as a base)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methoxyphenylacetic acid in an excess of thionyl chloride or a solution of oxalyl chloride in an anhydrous solvent like DCM.

-

Gently reflux the mixture for 1-2 hours until the solid dissolves and the evolution of gas ceases.

-

Remove the excess thionyl chloride or oxalyl chloride under reduced pressure to obtain the crude acid chloride.

-

Dissolve the crude acid chloride in an anhydrous solvent (e.g., diethyl ether or DCM).

-

In a separate flask, dissolve aniline in the same anhydrous solvent, optionally with a slight excess of pyridine.

-

Slowly add the acid chloride solution to the aniline solution at 0 °C with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Filter the reaction mixture to remove any precipitated salts.

-

Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude anilide.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure anilide of 4-methoxyphenylacetic acid.

Synthesis of this compound (Vilsmeier-Haack Reaction)

This procedure is based on the general method for the formylation of aryl anilides as described by Arnold (1961).

Materials:

-

Anilide of 4-methoxyphenylacetic acid

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Sodium hydroxide (NaOH) or other suitable base for hydrolysis

Procedure:

-

In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride tube, cool N,N-dimethylformamide (DMF) in an ice-salt bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition. This forms the Vilsmeier reagent.

-

After the addition is complete, add the anilide of 4-methoxyphenylacetic acid portion-wise to the reaction mixture, ensuring the temperature remains low.

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and pour it slowly onto a large amount of crushed ice with stirring.

-

Hydrolyze the resulting intermediate by adding a solution of sodium hydroxide until the mixture is basic. Stir until the hydrolysis is complete.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of malondialdehydes can be complex due to the presence of tautomers (enol and keto forms) in solution. The data presented here is for the expected major tautomeric form.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.0 | s | 2H | Aldehydic protons (-CHO) |

| ~7.2 - 7.4 | d | 2H | Aromatic protons (ortho to OCH₃) |

| ~6.8 - 7.0 | d | 2H | Aromatic protons (meta to OCH₃) |

| ~4.5 - 5.0 | s | 1H | Methine proton (-CH-) |

| ~3.8 | s | 3H | Methoxy protons (-OCH₃) |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~190 - 195 | Aldehydic carbons (-CHO) |

| ~159 - 161 | Aromatic carbon (C-OCH₃) |

| ~130 - 132 | Aromatic carbons (ortho to OCH₃) |

| ~125 - 128 | Aromatic carbon (ipso to CH) |

| ~114 - 116 | Aromatic carbons (meta to OCH₃) |

| ~55 - 56 | Methoxy carbon (-OCH₃) |

| ~50 - 55 | Methine carbon (-CH-) |

Infrared (IR) Spectroscopy

Table 4: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 - 3100 | Medium | C-H stretch (aromatic) |

| ~2850 - 2950 | Medium | C-H stretch (aliphatic, -OCH₃) |

| ~2720, ~2820 | Medium | C-H stretch (aldehyde, Fermi resonance) |

| ~1680 - 1700 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1500 | Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (aryl ether, asymmetric) |

| ~1030 | Strong | C-O stretch (aryl ether, symmetric) |

Mass Spectrometry (MS)

Table 5: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 178.06 | [M]⁺ (Molecular ion) |

| 149.06 | [M - CHO]⁺ |

| 121.06 | [M - CHO - CO]⁺ or [C₈H₉O]⁺ |

| 108.06 | [C₇H₈O]⁺ |

| 77.04 | [C₆H₅]⁺ |

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the complete characterization of the synthesized this compound.

Conclusion

This technical guide outlines a reliable synthetic pathway for this compound via a Vilsmeier-Haack reaction of the corresponding anilide precursor. While detailed experimental characterization data is not widely published, the provided expected spectral data serves as a valuable reference for researchers working with this compound. The versatile nature of this compound makes it a key intermediate for the synthesis of diverse molecular scaffolds, holding significant potential in the fields of medicinal chemistry and materials science. Further research to fully characterize this compound and explore its synthetic applications is highly encouraged.

Spectroscopic and Synthetic Profile of 2-(4-Methoxyphenyl)malondialdehyde: A Technical Guide

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the spectroscopic data and a plausible synthetic pathway for the versatile chemical intermediate, 2-(4-methoxyphenyl)malondialdehyde. This compound, with the Chemical Abstracts Service (CAS) registry number 65192-28-1 and molecular formula C10H10O3, is a key building block in the synthesis of various heterocyclic compounds and other complex organic molecules.[1][2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The following tables present the known and predicted NMR data for this compound.

Table 1: 13C NMR Spectroscopic Data

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O (Aldehyde) | ||

| C-2 | ||

| C-1' (ipso-C) | ||

| C-2', C-6' | ||

| C-3', C-5' | ||

| C-4' | ||

| -OCH3 | ||

| Experimental data for a spectrum recorded in DMSO-d6 is noted in the SpectraBase database (ID: AN62gOjhQ0p), however, specific chemical shift values require database access for verification.[3] |

Table 2: 1H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| -CHO | |||

| H-2 | |||

| H-2', H-6' | |||

| H-3', H-5' | |||

| -OCH3 | |||

| Note: Predicted values are based on computational models and analysis of similar structures. Experimental verification is required. |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic absorption bands expected for this compound are listed below.

Table 3: IR Spectroscopic Data

| Functional Group | Expected Wavenumber Range (cm-1) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aldehyde) | 2850-2750 (typically two bands) |

| C=O stretch (aldehyde) | 1715-1680 |

| C=C stretch (aromatic) | 1600-1450 |

| C-O stretch (aryl ether) | 1275-1200 (asymmetric), 1075-1020 (symmetric) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]+ | 179.07027 |

| [M+Na]+ | 201.05221 |

| [M-H]- | 177.05571 |

| [M+NH4]+ | 196.09681 |

| [M+K]+ | 217.02615 |

| Data sourced from PubChemLite.[4] |

Experimental Protocols

A plausible and widely utilized method for the synthesis of aryl-substituted malondialdehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an activated aromatic ring or a reactive methylene group.

Proposed Synthesis of this compound

A potential synthetic route to this compound involves the Vilsmeier-Haack formylation of 4-methoxyphenylacetic acid. The proposed reaction scheme is outlined below.

References

An In-depth Technical Guide to 2-(4-Methoxyphenyl)malondialdehyde (CAS Number: 65192-28-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxyphenyl)malondialdehyde, with CAS number 65192-28-1, is a key chemical intermediate primarily utilized in the synthesis of a variety of heterocyclic compounds with significant biological activities. This guide provides a comprehensive overview of its chemical and physical properties, its principal applications in synthetic chemistry, particularly in the context of drug discovery, and detailed experimental protocols for its use. While this compound itself is not known for direct biological activity, its role as a versatile building block makes it a compound of high interest for medicinal chemists and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference(s) |

| CAS Number | 65192-28-1 | N/A |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.19 g/mol | [2] |

| IUPAC Name | 2-(4-methoxyphenyl)propanedial | [3] |

| Synonyms | 2-(4-Methoxyphenyl)malonaldehyde | N/A |

| Appearance | Off-white to yellow-beige powder | [4] |

| Melting Point | 145-148 °C | [2] |

| Boiling Point | Not available (decomposes) | N/A |

| Solubility | Soluble in organic solvents such as DMSO. Poorly soluble in water. | [5][6] |

| SMILES | COC1=CC=C(C=C1)C(C=O)C=O | [3] |

| InChI | InChI=1S/C10H10O3/c1-13-10-4-2-8(3-5-10)9(6-11)7-12/h2-7,9H,1H3 | [5] |

| InChIKey | SXPCHOYAUFFORX-UHFFFAOYSA-N | [5] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

-

¹³C NMR (in DMSO-d₆): Spectral data is available and can be used for structural confirmation.[5]

Synthesis and Applications

The primary utility of this compound lies in its role as a precursor in the synthesis of complex bioactive molecules. Its dicarbonyl functionality makes it an excellent substrate for condensation reactions to form various heterocyclic systems.

Synthesis of Pyrazolopyrimidine Core for BMP Receptor Inhibitors

A significant application of this compound is in the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold. This core structure is central to a class of potent and selective bone morphogenetic protein (BMP) receptor inhibitors, such as dorsomorphin and its analogs.

Below is a logical workflow for the synthesis of a pyrazolopyrimidine-based BMP receptor inhibitor precursor using this compound.

Caption: Synthetic workflow for the formation of the pyrazolopyrimidine core.

This pyrazolopyrimidine core is a crucial intermediate that can be further modified to produce potent inhibitors of BMP signaling, which is implicated in various developmental processes and diseases.

Role in the Synthesis of Piperidine Derivatives

This compound also serves as a starting material for the synthesis of various piperidine derivatives. The piperidine motif is a common scaffold in many pharmaceuticals due to its favorable pharmacokinetic properties.

Biological Activity and Mechanism of Action

Currently, there is a lack of scientific literature describing any intrinsic biological activity or a specific mechanism of action for this compound itself. Its significance in drug discovery is primarily as a synthetic intermediate. The biological effects and signaling pathway interactions of the molecules synthesized from it, however, are well-documented.

For instance, the dorsomorphin analogs synthesized using this compound are potent inhibitors of the BMP signaling pathway. BMPs are a group of growth factors that play crucial roles in embryonic development and tissue homeostasis. The signaling cascade is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface.

The following diagram illustrates the canonical BMP signaling pathway and the point of inhibition by dorsomorphin analogs.

Caption: Inhibition of the BMP signaling pathway by dorsomorphin analogs.

Experimental Protocols

Synthesis of 6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

This protocol describes the condensation reaction of this compound with 1H-pyrazol-5-amine to form the pyrazolopyrimidine core.

Materials:

-

This compound

-

1H-Pyrazol-5-amine

-

Ethanol (or other suitable solvent)

-

Catalytic amount of a suitable acid (e.g., acetic acid or hydrochloric acid)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

To a solution of this compound (1 equivalent) in ethanol in a round-bottom flask, add 1H-pyrazol-5-amine (1 equivalent).

-

Add a catalytic amount of acid to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress using an appropriate technique (e.g., thin-layer chromatography).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

-

If the product does not precipitate, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Note: The specific reaction conditions (solvent, temperature, and reaction time) may need to be optimized for best results.

Safety and Handling

This compound is classified as an irritant.[2] It is important to handle this chemical with appropriate safety precautions in a well-ventilated area or a chemical fume hood.

-

Hazard Statements:

-

Precautionary Statements:

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.[8][9]

Conclusion

This compound is a valuable and versatile chemical intermediate for the synthesis of complex heterocyclic molecules of interest to the pharmaceutical industry. While it does not appear to possess direct biological activity, its role as a key building block in the creation of potent modulators of important biological pathways, such as the BMP signaling cascade, is well-established. This guide provides essential information for researchers and drug development professionals to effectively and safely utilize this compound in their synthetic endeavors.

References

- 1. scbt.com [scbt.com]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. PubChemLite - this compound (C10H10O3) [pubchemlite.lcsb.uni.lu]

- 4. This compound | 65192-28-1 [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemical-label.com [chemical-label.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.co.uk [fishersci.co.uk]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-(4-Methoxyphenyl)malondialdehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 2-(4-methoxyphenyl)malondialdehyde. While direct experimental data for this specific molecule is limited in publicly available literature, this document synthesizes information from analogous compounds and established chemical principles to present a robust theoretical framework. This guide covers the predicted molecular geometry, the critical role of intramolecular hydrogen bonding in determining its conformation, a plausible synthetic pathway via the Vilsmeier-Haack reaction, and expected spectroscopic signatures for its characterization. All quantitative data is summarized in structured tables, and key processes are visualized using Graphviz diagrams.

Molecular Structure and Properties

This compound, with the molecular formula C₁₀H₁₀O₃, possesses a core malondialdehyde structure substituted with a 4-methoxyphenyl group at the C2 position. The fundamental properties of this compound are summarized in Table 1.

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.18 g/mol |

| CAS Number | 65192-28-1 |

| SMILES | COC1=CC=C(C=C1)C(C=O)C=O |

| Melting Point | 145-148°C |

| Flash Point | 145 °C |

Conformational Analysis

The conformation of this compound is primarily dictated by the strong intramolecular hydrogen bond within the malondialdehyde fragment and the rotational freedom of the 4-methoxyphenyl group.

Keto-Enol Tautomerism and Intramolecular Hydrogen Bonding

Malondialdehyde and its derivatives exist predominantly in the enol form, stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen. This resonance-assisted hydrogen bond (RAHB) creates a stable six-membered pseudo-ring. The enolic proton is expected to be highly deshielded in ¹H NMR spectroscopy, with a chemical shift typically in the range of 14-17 ppm.

Rotational Isomers

The key rotational degree of freedom in this compound is the torsion angle around the C2-C(aryl) bond. The conformation of the 4-methoxyphenyl group relative to the malondialdehyde plane will be influenced by steric hindrance and electronic effects. Computational studies on similar 2-aryl-β-dicarbonyl compounds suggest that the aryl ring is likely to be twisted out of the plane of the enol ring to minimize steric interactions. The preferred dihedral angle will represent a balance between π-conjugation (favoring planarity) and steric repulsion.

Proposed Synthesis: Vilsmeier-Haack Reaction

A plausible and widely used method for the synthesis of 2-arylmalondialdehydes is the Vilsmeier-Haack reaction of the corresponding aryl-substituted acetic acid. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).

Reaction Mechanism

The proposed mechanism for the synthesis of this compound from 4-methoxyphenylacetic acid is as follows:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates DMF to form the electrophilic Vilsmeier reagent (a chloroiminium ion).

-

Formation of the Acid Chloride: The Vilsmeier reagent reacts with 4-methoxyphenylacetic acid to form the corresponding acid chloride.

-

α-Formylation: The acid chloride is then formylated at the α-carbon by the Vilsmeier reagent.

-

Hydrolysis: The resulting intermediate is hydrolyzed during aqueous workup to yield the final this compound.

The logical flow of this synthetic pathway is illustrated in the following diagram.

Experimental Protocol

A general experimental protocol for the Vilsmeier-Haack formylation of an aryl-substituted acetic acid is provided below. This should be adapted and optimized for the specific substrate, 4-methoxyphenylacetic acid.

| Step | Procedure |

| 1. Reagent Preparation | In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, place phosphorus oxychloride (3.0 eq.) in an appropriate solvent (e.g., DMF or a chlorinated solvent). Cool the mixture in an ice-salt bath. |

| 2. Vilsmeier Reagent Formation | Slowly add N,N-dimethylformamide (DMF, 3.0 eq.) to the cooled POCl₃ solution with vigorous stirring. Maintain the temperature below 5 °C. Stir the mixture for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent. |

| 3. Substrate Addition | Dissolve 4-methoxyphenylacetic acid (1.0 eq.) in DMF and add it dropwise to the Vilsmeier reagent solution, maintaining the low temperature. |

| 4. Reaction | After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). |

| 5. Workup | Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide. |

| 6. Extraction | Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). |

| 7. Purification | Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization. |

Predicted Spectroscopic Data for Structural Characterization

The following table summarizes the expected spectroscopic data for this compound based on the analysis of its structural fragments and data from similar compounds.

| Spectroscopic Technique | Predicted Data |

| ¹H NMR | - Enolic proton (OH): δ 14-17 ppm (broad singlet) - Aldehydic protons (CHO): δ 8.0-9.0 ppm (doublet) - Aromatic protons (C₆H₄): δ 6.8-7.5 ppm (two doublets, AA'BB' system) - Methine proton (CH): δ 4.0-5.0 ppm (singlet or triplet depending on coupling to aldehydic protons) - Methoxy protons (OCH₃): δ 3.8 ppm (singlet) |

| ¹³C NMR | - Aldehydic carbons (CHO): δ 190-200 ppm - Enolic carbons (C=C-OH): δ 100-110 ppm and 160-170 ppm - Aromatic carbons (C₆H₄): δ 114-160 ppm - Methine carbon (CH): δ 40-50 ppm - Methoxy carbon (OCH₃): δ 55 ppm |

| IR Spectroscopy | - O-H stretch (intramolecular H-bond): 2500-3200 cm⁻¹ (broad) - C=O stretch (conjugated aldehyde): 1640-1680 cm⁻¹ - C=C stretch (enol): 1580-1620 cm⁻¹ - C-O stretch (methoxy): 1240-1260 cm⁻¹ |

The workflow for the characterization of the synthesized product is outlined below.

Conclusion

This technical guide provides a detailed theoretical overview of the molecular structure and conformation of this compound. The key structural feature is the planar enol form stabilized by a strong intramolecular hydrogen bond. The 4-methoxyphenyl substituent is predicted to be twisted out of this plane. A reliable synthetic route via the Vilsmeier-Haack reaction is proposed, along with a general experimental protocol. The predicted spectroscopic data will be invaluable for the characterization and structural confirmation of this compound in a laboratory setting. Further experimental and computational studies are warranted to precisely determine the bond lengths, bond angles, and torsional preferences of this molecule.

An In-depth Technical Guide to the Reactivity of Aldehyde Groups in 2-(4-Methoxyphenyl)malondialdehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Methoxyphenyl)malondialdehyde is a versatile bifunctional molecule possessing two aldehyde moieties attached to a central carbon atom that is also substituted with a p-methoxyphenyl group. The presence of the electron-donating methoxy group on the phenyl ring, coupled with the inherent reactivity of the 1,3-dicarbonyl system, imparts a unique chemical profile to this compound. This technical guide provides a comprehensive overview of the reactivity of the aldehyde groups in this compound, with a focus on its synthesis, keto-enol tautomerism, and key chemical transformations including nucleophilic additions, condensations, oxidations, and reductions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

Malondialdehyde and its derivatives are of significant interest in organic chemistry and biochemistry. They are known products of lipid peroxidation and can serve as biomarkers for oxidative stress.[1] From a synthetic standpoint, the two aldehyde groups offer a platform for a variety of chemical transformations, making them valuable building blocks for the synthesis of more complex molecules, including heterocycles and polymers. The introduction of a 2-aryl substituent, such as the 4-methoxyphenyl group, modulates the electronic properties and steric environment of the malondialdehyde core, thereby influencing the reactivity of the aldehyde functionalities. Understanding this reactivity is crucial for the effective utilization of this compound as a synthon in medicinal chemistry and materials science.

Synthesis of this compound

The synthesis of 2-arylmalondialdehydes can be achieved through various methods, with the Vilsmeier-Haack reaction being a prominent approach.[2][3] This reaction introduces two formyl groups onto an activated methylene carbon. A plausible synthetic route to this compound involves the Vilsmeier-Haack formylation of a suitable precursor such as 4-methoxyphenylacetic acid or its derivatives.

Proposed Synthetic Protocol via Vilsmeier-Haack Reaction

This protocol is based on general procedures for the Vilsmeier-Haack reaction of activated methylene compounds.[2]

Materials:

-

4-Methoxyphenylacetic acid

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Sodium acetate

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a reflux condenser under an inert atmosphere, a solution of 4-methoxyphenylacetic acid (1 equivalent) in anhydrous dichloromethane is prepared.

-

The solution is cooled to 0 °C in an ice bath.

-

A pre-formed Vilsmeier reagent, prepared by the slow addition of phosphorus oxychloride (3 equivalents) to N,N-dimethylformamide (3 equivalents) at 0 °C, is added dropwise to the solution of 4-methoxyphenylacetic acid over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured slowly into a stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate.

-

The mixture is stirred for 1 hour to hydrolyze the intermediate iminium salt.

-

The pH of the aqueous layer is adjusted to 7 with a dilute HCl solution.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Expected Yield: Based on similar reactions, yields in the range of 60-75% can be anticipated.

Figure 1: Proposed Vilsmeier-Haack synthesis workflow.

Physicochemical Properties and Characterization

This compound is expected to be a solid at room temperature. Its structure and purity can be confirmed by standard analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₃ | [4] |

| Molecular Weight | 178.18 g/mol | [5] |

| CAS Number | 65192-28-1 | [5] |

Spectroscopic Data

¹³C NMR (DMSO-d₆): The following table lists the characteristic chemical shifts for the carbon atoms in this compound.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (aldehyde) | ~190-195 |

| C-aryl (ipso) | ~125-130 |

| C-aryl (ortho to OMe) | ~114 |

| C-aryl (meta to OMe) | ~130 |

| C-aryl (para to CH) | ~160 |

| C-2 (methine) | ~55-60 |

| O-CH₃ | ~55 |

Note: Specific peak assignments would require a detailed spectral analysis. The provided data is based on typical values for similar structures and the available spectrum.[6]

¹H NMR: The proton NMR spectrum is expected to show signals for the aldehydic protons, the aromatic protons, the methine proton, and the methoxy protons. The aldehydic protons may appear as a singlet or a doublet depending on the coupling with the methine proton and the extent of enolization.

IR Spectroscopy: The infrared spectrum would be characterized by strong carbonyl stretching vibrations for the aldehyde groups in the region of 1680-1710 cm⁻¹. C-H stretching vibrations for the aldehyde, aromatic, and methoxy groups, as well as C=C stretching for the aromatic ring, would also be present.

Keto-Enol Tautomerism

A crucial aspect of the reactivity of malondialdehyde and its derivatives is the existence of a keto-enol tautomeric equilibrium.[7] The enol form is stabilized by intramolecular hydrogen bonding and conjugation. For this compound, the equilibrium between the diketo and enol forms will influence which species participates in a given reaction.

Figure 2: Keto-enol tautomerism of this compound.

The electron-donating nature of the 4-methoxyphenyl group can influence the position of this equilibrium. It is anticipated that the enol form is a significant contributor, rendering the molecule with both aldehydic and enolic reactivity.

Reactivity of the Aldehyde Groups

The two aldehyde groups in this compound are the primary sites of reactivity. They can undergo a variety of transformations typical of aldehydes, including nucleophilic addition, condensation, oxidation, and reduction.

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond.[8][9] this compound can react with active methylene compounds such as malononitrile or ethyl cyanoacetate at one or both aldehyde groups.

General Experimental Protocol:

Materials:

-

This compound

-

Active methylene compound (e.g., malononitrile) (1 or 2 equivalents)

-

Piperidine or another suitable base (catalytic amount)

-

Ethanol or another suitable solvent

Procedure:

-

Dissolve this compound (1 equivalent) and the active methylene compound (1.1 or 2.2 equivalents) in ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine (e.g., 2-3 drops).

-

Heat the mixture to reflux for 2-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Quantitative Data (Estimated):

| Active Methylene Compound | Product | Estimated Yield |

| Malononitrile (1 eq) | Mono-condensation product | 70-85% |

| Malononitrile (2 eq) | Di-condensation product | 60-75% |

Note: Yields are estimated based on typical Knoevenagel condensation reactions with aromatic aldehydes.[1]

Figure 3: Knoevenagel condensation workflow.

Wittig Reaction

The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes and ketones.[10] this compound can react with phosphorus ylides to form the corresponding alkenes. The reaction can be controlled to react at one or both aldehyde sites.

General Experimental Protocol:

Materials:

-

This compound

-

Phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1 or 2 equivalents)

-

Strong base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, suspend the phosphonium salt (1.1 or 2.2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C and add the strong base dropwise.

-

Stir the resulting ylide solution at room temperature for 1 hour.

-

Cool the ylide solution to 0 °C and add a solution of this compound (1 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data (Estimated):

| Phosphorus Ylide | Product | Estimated Yield |

| Ph₃P=CH₂ (1 eq) | Mono-alkene product | 60-80% |

| Ph₃P=CH₂ (2 eq) | Di-alkene product | 50-70% |

Note: Yields are estimated based on typical Wittig reactions with aromatic aldehydes.[11]

Figure 4: Wittig reaction workflow.

Reduction to a Diol

The aldehyde groups can be readily reduced to primary alcohols using common reducing agents such as sodium borohydride (NaBH₄).[12] This reaction would convert this compound into 2-(4-Methoxyphenyl)propane-1,3-diol.

General Experimental Protocol:

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Water

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

Dissolve this compound in methanol in a round-bottom flask and cool the solution to 0 °C.

-

Slowly add sodium borohydride (2.2 equivalents) in small portions, keeping the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by the slow addition of water, followed by dilute HCl to neutralize the excess NaBH₄ and adjust the pH to ~7.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and evaporate the solvent to obtain the crude diol.

-

Purify the product by recrystallization or column chromatography.

Quantitative Data (Estimated):

| Reducing Agent | Product | Estimated Yield |

| NaBH₄ | 2-(4-Methoxyphenyl)propane-1,3-diol | 85-95% |

Note: Yields are estimated based on typical sodium borohydride reductions of aldehydes.[13]

Oxidation to a Dicarboxylic Acid

The aldehyde groups can be oxidized to carboxylic acids using various oxidizing agents, such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇). This would yield 2-(4-Methoxyphenyl)malonic acid.

General Experimental Protocol (using KMnO₄):

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl)

-

Water

Procedure:

-

Dissolve this compound in a mixture of water and a suitable co-solvent (e.g., t-butanol) containing sodium hydroxide.

-

Cool the solution to 0-5 °C.

-

Slowly add a solution of potassium permanganate (4.4 equivalents) in water, maintaining the temperature below 10 °C.

-

Stir the mixture at room temperature for 4-8 hours. The disappearance of the purple color of permanganate indicates the progress of the reaction.

-

After the reaction is complete, quench the excess KMnO₄ by adding a saturated solution of sodium bisulfite until the mixture becomes colorless.

-

Filter the mixture to remove the manganese dioxide precipitate.

-

Acidify the filtrate with concentrated HCl to a pH of ~2 to precipitate the dicarboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Quantitative Data (Estimated):

| Oxidizing Agent | Product | Estimated Yield |

| KMnO₄ | 2-(4-Methoxyphenyl)malonic acid | 70-85% |

Note: Yields are estimated based on typical permanganate oxidations of aldehydes.

Applications in Drug Development and Organic Synthesis

The versatile reactivity of this compound makes it a valuable intermediate in the synthesis of a wide range of organic molecules. The aldehyde functionalities can be used to construct heterocyclic rings, such as pyrimidines, pyrazoles, and pyridines, which are common scaffolds in pharmaceuticals. The ability to undergo condensation and Wittig reactions allows for the extension of carbon chains and the introduction of diverse functional groups. The diol and dicarboxylic acid derivatives obtained from reduction and oxidation, respectively, are also useful building blocks for further synthetic transformations.

Conclusion

This compound exhibits a rich and versatile chemistry centered around its two aldehyde groups. The interplay of the 1,3-dicarbonyl system, its keto-enol tautomerism, and the electronic influence of the 4-methoxyphenyl substituent governs its reactivity. This guide has outlined the key synthetic and reactive pathways of this molecule, providing a foundation for its application in the synthesis of complex organic structures relevant to the fields of medicinal chemistry and materials science. The provided protocols and data serve as a starting point for further exploration and optimization of reactions involving this promising bifunctional building block.

References

- 1. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. growingscience.com [growingscience.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. asianpubs.org [asianpubs.org]

- 13. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF – Oriental Journal of Chemistry [orientjchem.org]

The Influence of the 4-Methoxyphenyl Moiety on Malondialdehyde Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malondialdehyde (MDA), a reactive dicarbonyl species, is a key biomarker and mediator of oxidative stress. Its reactivity is central to its biological effects, including the formation of adducts with proteins and DNA. The introduction of substituents onto the C2 position of the malondialdehyde scaffold can significantly modulate its chemical behavior. This technical guide provides an in-depth analysis of the role of the 4-methoxyphenyl group in influencing the reactivity of malondialdehyde. Through an examination of electronic effects, and presentation of detailed experimental protocols and relevant data, this document serves as a comprehensive resource for researchers exploring the chemistry and biological implications of substituted malondialdehydes.

Introduction

Malondialdehyde (MDA) is an endogenous product of lipid peroxidation and prostaglandin biosynthesis.[1] Its high reactivity towards nucleophilic sites on biomolecules leads to the formation of various adducts, which are implicated in a range of pathological conditions.[2][3] The chemical reactivity of MDA is intrinsically linked to its electronic structure. Substitution at the central carbon atom (C2) of the 1,3-dicarbonyl system offers a strategic approach to modulate this reactivity, thereby fine-tuning its biological activity.

The 4-methoxyphenyl group is a common substituent in medicinal chemistry, known for its ability to alter the pharmacokinetic and pharmacodynamic properties of parent molecules. Its role in the context of malondialdehyde reactivity is of significant interest for the design of novel therapeutic agents and chemical probes. This guide will explore the multifaceted influence of the 4-methoxyphenyl group on the chemical behavior of the malondialdehyde core.

Electronic and Steric Effects of the 4-Methoxyphenyl Group

The 4-methoxyphenyl group exerts a significant influence on the reactivity of the malondialdehyde core through a combination of electronic and steric effects.

Electronic Influence

The methoxy group (-OCH₃) at the para position of the phenyl ring is a potent electron-donating group due to its +R (resonance) effect, which outweighs its -I (inductive) effect.[4] The lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density of the π-system.[4] This increased electron density is further relayed to the malondialdehyde moiety.

The electron-donating nature of the 4-methoxyphenyl group has the following key consequences for the reactivity of the malondialdehyde core:

-

Nucleophilicity of the Enolate: The increased electron density on the central carbon of the malondialdehyde backbone enhances the nucleophilicity of the corresponding enolate ion. This makes 2-(4-methoxyphenyl)malondialdehyde a more potent nucleophile in reactions such as Michael additions.

-

Electrophilicity of the Carbonyl Carbons: Conversely, the electron-donating effect slightly reduces the partial positive charge on the carbonyl carbons. This deactivation, however, is often overcome by the enhanced reactivity of the enol or enolate form in many reactions.

Steric Hindrance

The bulky 4-methoxyphenyl group introduces steric hindrance around the reactive center of the malondialdehyde. This can influence the regioselectivity and stereoselectivity of certain reactions by directing the approach of incoming reagents.

Quantitative Data

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀O₃ | [5] |

| Molecular Weight | 178.19 g/mol | [5] |

| Appearance | Solid | |

| CAS Number | 65192-28-1 | |

| ¹³C NMR (DMSO-D₆) | The spectrum for 2-(4-Methoxy-phenyl)-malonodialdehyde shows characteristic peaks for the aromatic carbons, the methoxy group, the carbonyl carbons, and the central methine carbon. Specific shifts can be found in spectral databases. | [5] |

| ¹H NMR (DMSO-D₆) | The proton NMR spectrum would be expected to show signals for the aldehydic protons, the aromatic protons (with splitting patterns indicative of para-substitution), the methine proton, and the methoxy protons. | [5] |

| Reaction Yields | In a reaction with 7-methylguanine, 2-(3,4-dimethoxyphenyl)malondialdehyde (a closely related compound) gave a fluorescent tricyclic product with yields ranging from 15-34%.[6] A similar reactivity would be expected for the 4-methoxy derivative. | [6] |

Experimental Protocols

The following are detailed methodologies for key reactions involving aryl-substituted malondialdehydes, which can be adapted for this compound.

Synthesis of 2-(Aryl)-Substituted Malondialdehydes

A general route to aryl-substituted malondialdehydes involves the formylation of the corresponding arylacetonitrile followed by hydrolysis.

Protocol: Vilsmeier-Haack Formylation and Hydrolysis

-

Vilsmeier-Haack Reaction: To a stirred solution of phosphorus oxychloride (POCl₃, 2.2 eq) in anhydrous N,N-dimethylformamide (DMF, 5 eq) at 0 °C, add (4-methoxyphenyl)acetonitrile (1.0 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(4-methoxyphenyl)-3-(dimethylamino)acrylonitrile.

-

Hydrolysis: Dissolve the crude product in a mixture of ethanol and 2 M hydrochloric acid (1:1 v/v).

-

Reflux the mixture for 2-3 hours.

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Michael Addition Reaction

The increased nucleophilicity of the enolate of this compound makes it a suitable donor in Michael addition reactions.

Protocol: Base-Catalyzed Michael Addition to an α,β-Unsaturated Ketone

-

Enolate Formation: In a dry, nitrogen-purged round-bottom flask, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA, 1.1 eq) dropwise and stir for 30 minutes.

-

Michael Addition: To the resulting enolate solution, add a solution of the α,β-unsaturated ketone (e.g., methyl vinyl ketone, 1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to stir at -78 °C for 2-4 hours, then gradually warm to room temperature overnight.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Role in Signaling Pathways

Malondialdehyde is a known mediator in signaling pathways associated with oxidative stress. It can form adducts with proteins, altering their function and leading to downstream signaling events. While specific studies on this compound are limited, its enhanced nucleophilicity suggests it may be a more potent scavenger of electrophilic species, potentially modulating oxidative stress pathways differently than unsubstituted MDA.

Conclusion

The 4-methoxyphenyl group significantly influences the reactivity of the malondialdehyde core, primarily through its strong electron-donating resonance effect. This enhances the nucleophilicity of the corresponding enolate, making it a more potent reactant in carbon-carbon bond-forming reactions. While quantitative kinetic data remains an area for future investigation, the principles outlined in this guide, along with the provided experimental protocols, offer a solid foundation for researchers and drug development professionals working with this important class of substituted dicarbonyls. Further studies are warranted to fully elucidate the impact of the 4-methoxyphenyl group on the biological activity and signaling roles of malondialdehyde.

References

- 1. Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to the Plausible Synthesis of 2-(4-Methoxyphenyl)malondialdehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The historical discovery and initial specific synthesis of 2-(4-Methoxyphenyl)malondialdehyde are not well-documented in readily accessible scientific literature. This guide, therefore, presents a plausible and chemically sound synthetic pathway based on established organic chemistry principles and analogous reactions reported in the literature. The experimental protocols provided are illustrative and may require optimization.

Introduction

This compound is a substituted β-dicarbonyl compound. Malondialdehyde and its derivatives are of significant interest in chemical and biological research. The parent compound, malondialdehyde, is a well-known biomarker for oxidative stress and lipid peroxidation. The introduction of an aryl substituent, such as the 4-methoxyphenyl group, modifies the electronic and steric properties of the molecule, making it a potentially valuable building block in organic synthesis and a candidate for biological evaluation. This document outlines a probable synthetic route, detailed experimental procedures, and relevant data for this compound.

Plausible Synthetic Pathway

A likely and efficient method for the synthesis of this compound involves a two-step process starting from 4-methoxyphenylacetonitrile. The core of this synthesis is the introduction of the two formyl groups. This can be achieved through the formation of a key intermediate, an enamine, followed by hydrolysis. A common method for achieving such a transformation is a reaction analogous to the Vilsmeier-Haack reaction.

The proposed pathway is as follows:

-

Step 1: Synthesis of 3-(Dimethylamino)-2-(4-methoxyphenyl)acrylonitrile. 4-Methoxyphenylacetonitrile is reacted with a formylating agent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form the corresponding enamine.

-

Step 2: Hydrolysis to this compound. The resulting enamine is then hydrolyzed under acidic conditions to yield the target malondialdehyde.

Below is a visual representation of this proposed synthetic workflow.

Data Presentation

The following tables summarize the key quantitative data for the compounds involved in the proposed synthesis.

Table 1: Physicochemical Properties of Reactants and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS Number |

| 4-Methoxyphenylacetonitrile | C₉H₉NO | 147.17 | 286-287 | 1.085 | 104-47-2[1] |

| N,N-Dimethylformamide dimethyl acetal | C₅H₁₃NO₂ | 119.16 | 102-103 | 0.896 | 4637-24-5 |

| 3-(Dimethylamino)-2-(4-methoxyphenyl)acrylonitrile | C₁₂H₁₄N₂O | 202.25 | Not available | Not available | 36758-77-7 |

| This compound | C₁₀H₁₀O₃ | 178.18 | Not available | Not available | 65192-28-1 |

Table 2: Spectroscopic Data for Key Intermediate and Final Product (Predicted/Typical)

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| 3-(Dimethylamino)-2-(4-methoxyphenyl)acrylonitrile | 7.24 (d, 2H), 6.87 (d, 2H), 6.78 (s, 1H), 3.81 (s, 3H), 3.22 (s, 6H) | 157.7, 149.1, 129.2, 125.5, 121.3, 114.2, 55.4, 42.4 | 2178 (C≡N), 1620 (C=C) |

| This compound | ~9.5-10.0 (s, 2H, CHO), 7.0-7.5 (m, 4H, Ar-H), ~4.0 (s, 1H, CH), 3.85 (s, 3H, OCH₃) | ~190 (CHO), 160 (Ar-C-O), ~130-115 (Ar-C), ~60 (CH), 55.5 (OCH₃) | ~1720 (C=O), ~2820, 2720 (C-H, aldehyde) |

Note: Spectroscopic data for the final product are predicted based on the structure and typical values for similar compounds, as specific literature data is scarce.

Experimental Protocols

The following are detailed, illustrative methodologies for the proposed synthesis.

4.1. Step 1: Synthesis of 3-(Dimethylamino)-2-(4-methoxyphenyl)acrylonitrile

This procedure is adapted from a reported synthesis of this compound.[2]

-

Materials and Equipment:

-

4-Methoxyphenylacetonitrile

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Aqueous lithium chloride solution

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-methoxyphenylacetonitrile (e.g., 0.5 g, 3.40 mmol).

-

Add N,N-dimethylformamide dimethyl acetal (e.g., 1.63 g, 13.6 mmol, 4 equivalents) and anhydrous DMF (e.g., 15 mL).

-

Heat the reaction mixture to reflux and maintain for approximately 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and dilute it with an aqueous lithium chloride solution (e.g., 30 mL).

-

Extract the mixture with ethyl acetate (e.g., 3 x 20 mL).

-

Combine the organic layers and wash with aqueous lithium chloride solution (e.g., 30 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The product can be purified further by recrystallization or column chromatography if necessary. A reported yield for this reaction is 96%.[2]

-

4.2. Step 2: Hydrolysis to this compound

This is a general procedure for the hydrolysis of enamines to dicarbonyl compounds.

-

Materials and Equipment:

-

3-(Dimethylamino)-2-(4-methoxyphenyl)acrylonitrile

-

Aqueous hydrochloric acid (e.g., 2 M)

-

Diethyl ether or other suitable extraction solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with magnetic stirrer

-

Standard glassware for extraction, washing, and filtration

-

Rotary evaporator

-

-

Procedure:

-

Dissolve the crude 3-(dimethylamino)-2-(4-methoxyphenyl)acrylonitrile from Step 1 in a suitable solvent (e.g., tetrahydrofuran or diethyl ether) in a round-bottom flask.

-

Add an excess of aqueous hydrochloric acid (e.g., 2 M) to the solution.

-

Stir the mixture vigorously at room temperature. The hydrolysis can be monitored by TLC by observing the disappearance of the starting enamine. Gentle heating may be applied to accelerate the reaction if necessary.

-

Once the reaction is complete, transfer the mixture to a separatory funnel and extract with diethyl ether (or another suitable organic solvent).

-

Wash the combined organic extracts sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification can be achieved by column chromatography on silica gel or by recrystallization.

-

Signaling Pathways and Biological Activity

Currently, there is no specific information in the scientific literature detailing the interaction of this compound with any particular signaling pathways or its specific biological activities. However, based on the known reactivity of malondialdehyde, it can be hypothesized that this substituted derivative may also be capable of reacting with nucleophilic biomolecules such as DNA bases and amino acid residues in proteins. This could potentially lead to the formation of adducts and subsequent cellular responses. Further research is required to elucidate any specific biological effects of this compound.

The diagram below illustrates a generalized logical relationship for investigating the potential biological activity of a novel compound like this compound.

References

Theoretical Exploration of 2-(4-Methoxyphenyl)malondialdehyde: A Computational Guide to its Electronic Properties

For Immediate Release

A Hypothetical Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive theoretical study to elucidate the electronic properties of 2-(4-Methoxyphenyl)malondialdehyde. In the absence of direct experimental and computational data for this specific molecule in publicly available literature, this document serves as a detailed roadmap for researchers to conduct a thorough in-silico investigation. The methodologies and analyses presented are based on established computational chemistry practices for analogous organic compounds.

Introduction

This compound is a derivative of malondialdehyde featuring a methoxyphenyl substituent. The electronic characteristics of this molecule are of significant interest for understanding its reactivity, stability, and potential applications in areas such as medicinal chemistry and materials science. This guide details a theoretical workflow employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict and analyze its electronic structure and properties.

Proposed Computational Methodology

A robust computational protocol is essential for obtaining accurate and reproducible results. The following outlines the recommended theoretical approach.

Geometry Optimization

The initial step involves determining the most stable three-dimensional conformation of this compound.

Protocol:

-

Software: Gaussian 16 or similar quantum chemistry package.

-

Method: Density Functional Theory (DFT).

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

-

Basis Set: 6-311++G(d,p) to provide a good balance of accuracy and computational cost for this type of organic molecule.

-

Environment: The calculation should be performed in the gas phase to represent the isolated molecule.

-

Verification: A frequency calculation must be performed on the optimized geometry. The absence of imaginary frequencies will confirm that the structure corresponds to a true energy minimum.

Electronic Properties Calculation

Once the optimized geometry is obtained, a series of calculations will be performed to determine the key electronic properties.

Protocol:

-

Method: DFT at the same level of theory as the geometry optimization (B3LYP/6-311++G(d,p)).

-

Properties to be Calculated:

-

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

The HOMO-LUMO energy gap.

-

Dipole moment.

-

Molecular Electrostatic Potential (MEP).

-

Mulliken atomic charges.

-

Excited State Analysis

To understand the molecule's response to electronic excitation, such as absorption of light, Time-Dependent DFT (TD-DFT) calculations are necessary.

Protocol:

-

Method: TD-DFT using the B3LYP functional and 6-311++G(d,p) basis set.

-

Analysis: Calculation of the first few singlet electronic transitions to identify the major absorption bands and the nature of the electronic excitations (e.g., n -> π* or π -> π* transitions).

Predicted Data Presentation

The quantitative results from the proposed calculations should be organized into clear and concise tables for easy interpretation and comparison.

| Property | Predicted Value | Units |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

| Dipole Moment | Value | Debye |

| Ground State Energy | Value | Hartrees |

Table 1: Predicted Ground-State Electronic Properties of this compound.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S0 -> S1 | Value | Value | Value | HOMO -> LUMO (percentage) |

| S0 -> S2 | Value | Value | Value | e.g., HOMO-1 -> LUMO |

Table 2: Predicted Electronic Transitions of this compound from TD-DFT.

Visualizations

Visual representations are crucial for a qualitative understanding of the electronic structure.

Molecular Orbitals and Electrostatic Potential

Diagrams of the HOMO and LUMO will illustrate the regions of electron-donating and electron-accepting ability, respectively. The Molecular Electrostatic Potential (MEP) map will highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Workflow and Conceptual Diagrams

The following diagrams, generated using the DOT language, illustrate the proposed computational workflow and the conceptual relationships in the analysis of electronic properties.

Caption: Proposed computational workflow for the theoretical study.

Caption: Conceptual relationship of electronic properties.

Conclusion

This technical guide provides a comprehensive framework for the theoretical investigation of the electronic properties of this compound. By following the detailed computational protocols, researchers can generate valuable data to understand the fundamental electronic structure of this molecule. The resulting insights will be crucial for predicting its chemical behavior and exploring its potential in various scientific and industrial applications. The structured presentation of data and the use of visualizations will ensure that the findings are accessible and impactful for a broad scientific audience.

An In-depth Technical Guide to 2-(4-Methoxyphenyl)malondialdehyde: Safety, Handling, Storage, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and experimental use of 2-(4-Methoxyphenyl)malondialdehyde. It includes detailed safety protocols, a plausible synthesis method, and hypothesized biological activities with corresponding experimental designs. This document is intended for use by qualified personnel in a laboratory setting.

Chemical and Physical Properties

This compound is a substituted aromatic dialdehyde. Its properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.19 g/mol | [1] |

| Appearance | Off-white to yellow-beige powder | [2] |

| Melting Point | 178-181 °C | [2] |

| Boiling Point | 282.4±35.0 °C (Predicted) | [2] |

| Density | 1.126±0.06 g/cm³ (Predicted) | [2] |

| pKa | 5.17±0.10 (Predicted) | [2] |

| CAS Number | 65192-28-1 | [2] |

Safety and Handling

Danger: this compound causes severe skin burns and eye damage[1]. It may also cause respiratory irritation[3]. Handle this compound with extreme care in a well-ventilated area, preferably a chemical fume hood.

Personal Protective Equipment (PPE)

| PPE | Specifications |

| Eye Protection | Chemical safety goggles and face shield. |

| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). |

| Skin and Body Protection | Wear a chemical-resistant apron or lab coat and closed-toe shoes. |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately. |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

Accidental Release Measures

In case of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal. For large spills, dike the area to prevent spreading and collect the material for disposal.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents[1]. Keep away from heat, sparks, and flame.

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds and can be adapted for the synthesis of this compound from 4-methoxyphenylacetic acid.

Materials:

-

4-Methoxyphenylacetic acid

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate

-

Hydrochloric acid (HCl), 1M

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Heating mantle with a temperature controller

-

Rotary evaporator

-

Separatory funnel

-

Glassware for extraction and filtration

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask in an ice bath to 0-5 °C. Slowly add phosphorus oxychloride (3 equivalents) dropwise via the dropping funnel while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at 0-5 °C to form the Vilsmeier reagent.

-

Reaction with 4-Methoxyphenylacetic Acid: Dissolve 4-methoxyphenylacetic acid (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0-5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 40-45 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture in an ice bath and slowly quench it by adding a saturated solution of sodium acetate. Stir for 30 minutes.

-

Hydrolysis: Add 1M HCl to the mixture and stir at room temperature for 1 hour to hydrolyze the intermediate.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL).

-

Washing: Combine the organic layers and wash with a saturated NaHCO₃ solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

Caption: Workflow for the synthesis of this compound.

Hypothesized Biological Activity and Experimental Protocols

Based on the structural similarity to other phenolic compounds, it is hypothesized that this compound may possess anti-inflammatory and antioxidant properties. The following are representative protocols to investigate these potential activities.

Objective: To determine if this compound can inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

ELISA kits for TNF-α and IL-6

-

Cell culture plates (96-well and 6-well)

-

Incubator (37 °C, 5% CO₂)

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in 96-well plates (for cytokine assays) or 6-well plates (for protein analysis) and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (LPS alone).

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Analyze the data to determine the dose-dependent effect of this compound on cytokine production.

Caption: Experimental workflow for assessing anti-inflammatory activity.

Objective: To investigate if the anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB signaling pathway.

Materials:

-

Materials from the anti-inflammatory assay protocol

-

Reagents for Western blotting (lysis buffer, protein assay kit, SDS-PAGE gels, transfer membranes, primary and secondary antibodies for p-p65, p65, IκBα, and β-actin)

-

Chemiluminescence detection system

Procedure:

-

Follow steps 1-4 of the anti-inflammatory assay protocol using 6-well plates.

-

Cell Lysis: After stimulation, wash the cells with cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-p65, total p65, IκBα, and a loading control (e.g., β-actin) overnight at 4 °C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize to the loading control to determine the effect of this compound on the phosphorylation of p65 and the degradation of IκBα.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Objective: To evaluate the free radical scavenging activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Materials:

-

This compound

-

DPPH

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound in methanol.

-